
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H12ClN · HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-chloroethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by further reaction with hydrochloric acid. The reaction conditions usually involve heating the reactants to a specific temperature to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other oxidizing agents. The reactions are usually carried out in aqueous or organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, or other reducing agents. The reactions are typically carried out in organic solvents.
Major Products Formed
Substitution Reactions: The major products include substituted pyrrolidine derivatives.
Oxidation Reactions: The major products include N-oxides or other oxidized derivatives.
Reduction Reactions: The major products include reduced pyrrolidine derivatives.
Scientific Research Applications
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes involving pyrrolidine derivatives. It may also be used in the development of new drugs or therapeutic agents.
Medicine: The compound has potential applications in the development of new pharmaceuticals. It may be used as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of various chemicals and materials. It may also be used as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-(2-chloroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- N-(2-Chloroethyl)pyrrolidine hydrochloride
Uniqueness
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of the (S)-configuration can lead to different biological activities compared to its ®-enantiomer or other similar compounds without stereochemistry.
Properties
Molecular Formula |
C6H13Cl2N |
|---|---|
Molecular Weight |
170.08 g/mol |
IUPAC Name |
(3S)-3-(2-chloroethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12ClN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
InChI Key |
PYGOAPOQDSKLCC-FYZOBXCZSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CCCl.Cl |
Canonical SMILES |
C1CNCC1CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
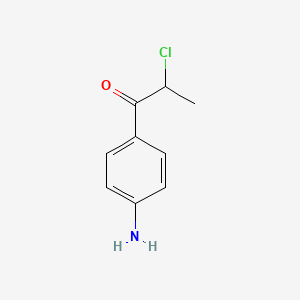
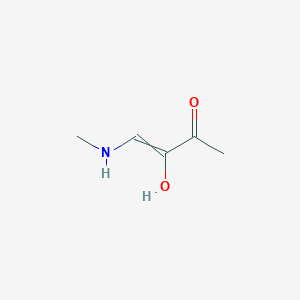
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
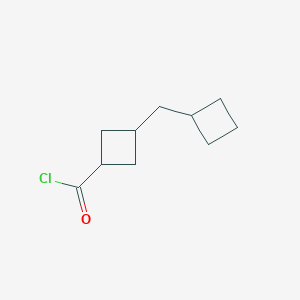

![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)

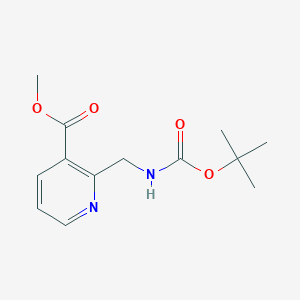
![2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile](/img/structure/B13967260.png)
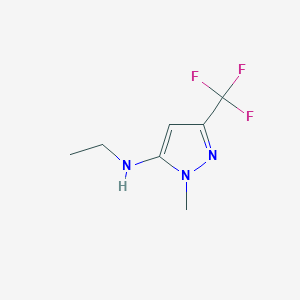
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)

